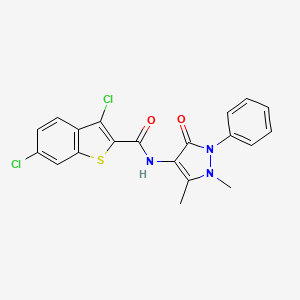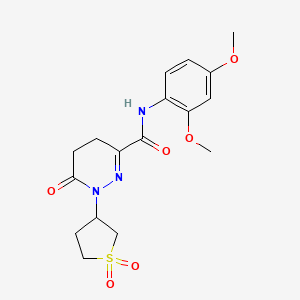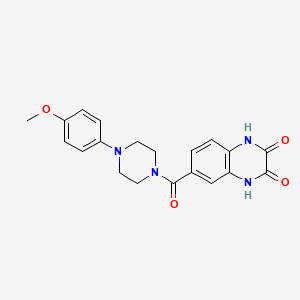![molecular formula C20H18Cl2N2OS2 B14952988 N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}-2,2-dimethylpropanamide](/img/structure/B14952988.png)
N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2-BIS[(4-CHLOROPHENYL)SULFANYL]-1-CYANOETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bis(4-chlorophenyl) groups and a cyanoethenyl moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2-BIS[(4-CHLOROPHENYL)SULFANYL]-1-CYANOETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylthiol with a suitable cyanoethenyl precursor under controlled conditions to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2,2-BIS[(4-CHLOROPHENYL)SULFANYL]-1-CYANOETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Scientific Research Applications
N-{2,2-BIS[(4-CHLOROPHENYL)SULFANYL]-1-CYANOETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2,2-BIS[(4-CHLOROPHENYL)SULFANYL]-1-CYANOETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dicofol: A related compound with similar structural features but different applications.
2,2-Bis(4-chlorophenyl)ethanol: Shares the bis(4-chlorophenyl) moiety but differs in functional groups and reactivity.
Uniqueness
N-{2,2-BIS[(4-CHLOROPHENYL)SULFANYL]-1-CYANOETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE is unique due to its combination of bis(4-chlorophenyl) groups and a cyanoethenyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18Cl2N2OS2 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H18Cl2N2OS2/c1-20(2,3)19(25)24-17(12-23)18(26-15-8-4-13(21)5-9-15)27-16-10-6-14(22)7-11-16/h4-11H,1-3H3,(H,24,25) |
InChI Key |
KBFNZZHZOSNXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(=C(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]-3-phenylpropanoate](/img/structure/B14952909.png)
![methyl 2-(3-hydroxy-2-oxo-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14952913.png)
![ethyl 4-(5-{(E)-2-[5-(acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl}furan-2-yl)benzoate](/img/structure/B14952920.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952928.png)
![1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B14952929.png)
![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B14952934.png)

![(5Z)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952944.png)
![[1-(2-methoxyethyl)-1H-indol-6-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14952952.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14952955.png)
![2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14952962.png)


![3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B14952991.png)
